molecular formula C9H8F3N3 B1394899 1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine CAS No. 1260796-42-6

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1394899
M. Wt: 215.17 g/mol
InChI Key: JZDIWZOIJCGXHI-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include the reactants, products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index.


Scientific Research Applications

Crystal Structure Analysis

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine and its derivatives have been studied for their crystal structures. X-ray crystallography has been used to determine the structures of various NH-indazoles, including those with trifluoromethyl groups. These studies help in understanding the supramolecular interactions, such as hydrogen bonds and aromatic interactions, which influence the behavior and properties of these compounds (Teichert et al., 2007).

Antitumor Activity

Several studies have focused on the synthesis of indazole derivatives and evaluated their antitumor activities. Compounds like 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide have shown inhibitory effects against cancer cell lines, highlighting the potential of these compounds in cancer treatment (Ji et al., 2018).

Synthesis Methods

Research has been conducted on metal-free intramolecular electrophilic amination of 2-aminophenyl ketoximes, leading to the synthesis of various 1H-indazoles. These methods contribute to the development of efficient and eco-friendly synthesis routes for indazole compounds (Counceller et al., 2012).

Photophysical Properties

The photophysical properties of indazole derivatives have been explored. For instance, studies on fully substituted 1H-1,2,4-triazol-3-amines have shed light on their potential applications in fields such as organic chemistry, medicinal chemistry, and optical materials due to their fluorescence and aggregation-induced emission (AIE) properties (Guo et al., 2021).

Antimicrobial Activity

Several indazole derivatives have been synthesized and tested for their antimicrobial activities. Studies have shown that certain indazole compounds exhibit significant antibacterial and antifungal properties, which could be leveraged in developing new antimicrobial agents (Bhat et al., 2016).

Safety And Hazards

This involves detailing the safety precautions that need to be taken when handling the compound, as well as the hazards associated with the compound. It can include information on the compound’s toxicity, flammability, and reactivity.


Future Directions

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I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

1-methyl-6-(trifluoromethyl)indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3/c1-15-7-4-5(9(10,11)12)2-3-6(7)8(13)14-15/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIWZOIJCGXHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(F)(F)F)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-(trifluoromethyl)-1H-indazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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